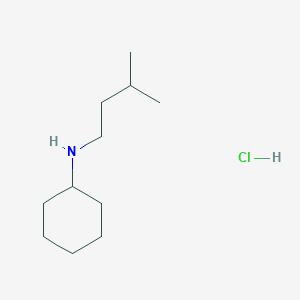
N-(3-Methylbutyl)cyclohexanamine--hydrogen chloride (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methylbutyl)cyclohexanamine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C11H23N·HCl. It is also known as N-(3-methylbutyl)cyclohexylamine hydrochloride. This compound is a derivative of cyclohexanamine, where the amine group is substituted with a 3-methylbutyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutyl)cyclohexanamine typically involves the alkylation of cyclohexanamine with 3-methylbutyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(3-Methylbutyl)cyclohexanamine–hydrogen chloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The final product is often purified through recrystallization or distillation to obtain the hydrochloride salt.
化学反应分析
Types of Reactions
N-(3-Methylbutyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
科学研究应用
N-(3-Methylbutyl)cyclohexanamine–hydrogen chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-Methylbutyl)cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Cyclohexanamine: The parent compound without the 3-methylbutyl substitution.
N-(2-Methylbutyl)cyclohexanamine: A similar compound with a different alkyl substitution.
N-(3-Methylbutyl)benzylamine: A compound with a benzyl group instead of a cyclohexyl group.
Uniqueness
N-(3-Methylbutyl)cyclohexanamine–hydrogen chloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbutyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
属性
CAS 编号 |
477588-44-6 |
|---|---|
分子式 |
C11H24ClN |
分子量 |
205.77 g/mol |
IUPAC 名称 |
N-(3-methylbutyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C11H23N.ClH/c1-10(2)8-9-12-11-6-4-3-5-7-11;/h10-12H,3-9H2,1-2H3;1H |
InChI 键 |
YIRVMSUVBMTFMZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCNC1CCCCC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


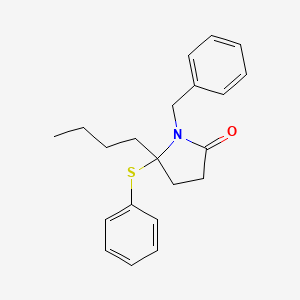
![(3R,4S)-4-hydroxy-3-methyl-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12586135.png)

![N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12586145.png)
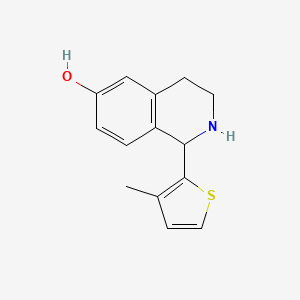
![[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol](/img/structure/B12586156.png)
![6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12586177.png)
![11H-Benzo[b]fluoren-8-amine](/img/structure/B12586181.png)
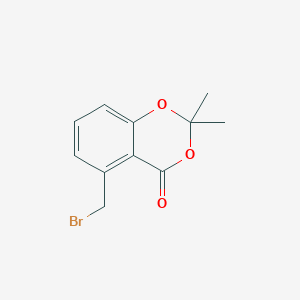
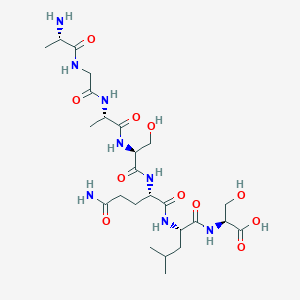
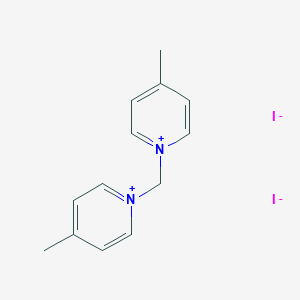
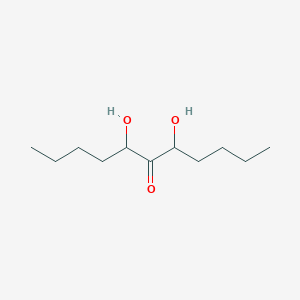
![2-[(Benzenesulfonyl)methyl]oct-2-enenitrile](/img/structure/B12586227.png)

